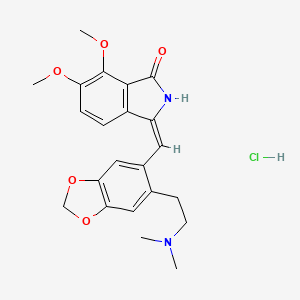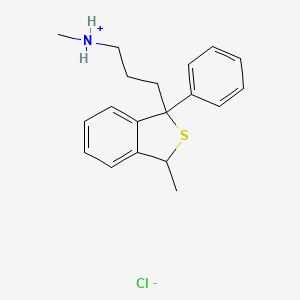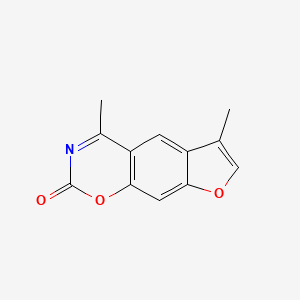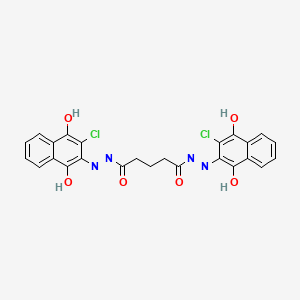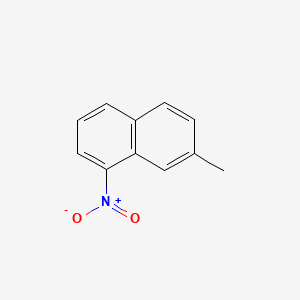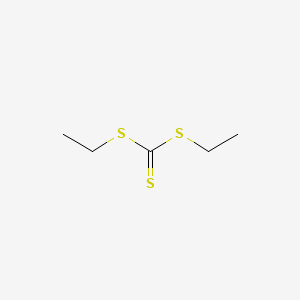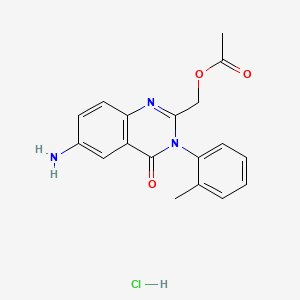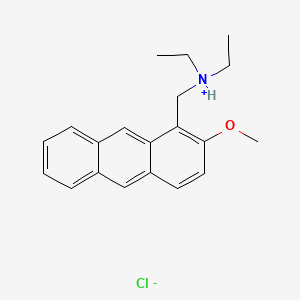
1-(Diethylamino)methyl-2-methoxyanthracene hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diethylamino)methyl-2-methoxyanthracene hydrochloride is a chemical compound with the molecular formula C20H23NOClH It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a diethylamino group and a methoxy group attached to the anthracene core
Méthodes De Préparation
The synthesis of 1-(Diethylamino)methyl-2-methoxyanthracene hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with anthracene as the core structure.
Introduction of the Methoxy Group: A methoxy group is introduced to the anthracene core through a methylation reaction using methanol and a suitable catalyst.
Formation of the Diethylamino Group: The diethylamino group is introduced via a Mannich reaction, where diethylamine, formaldehyde, and the methoxyanthracene intermediate react under acidic conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-(Diethylamino)methyl-2-methoxyanthracene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the diethylamino and methoxy groups can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Diethylamino)methyl-2-methoxyanthracene hydrochloride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various anthracene derivatives, which are important in the study of organic photochemistry and photophysics.
Biology: The compound is investigated for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of dyes, pigments, and other materials that require stable aromatic compounds.
Mécanisme D'action
The mechanism of action of 1-(Diethylamino)methyl-2-methoxyanthracene hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of specific molecular pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(Diethylamino)methyl-2-methoxyanthracene hydrochloride can be compared with other anthracene derivatives, such as:
1-(Dimethylamino)methyl-2-methoxyanthracene: Similar structure but with a dimethylamino group instead of a diethylamino group, leading to differences in reactivity and biological activity.
1-(Diethylamino)methyl-2-hydroxyanthracene: Contains a hydroxy group instead of a methoxy group, which can affect its solubility and chemical reactivity.
1-(Diethylamino)methyl-2-chloroanthracene: The presence of a chloro group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
52723-12-3 |
|---|---|
Formule moléculaire |
C20H24ClNO |
Poids moléculaire |
329.9 g/mol |
Nom IUPAC |
diethyl-[(2-methoxyanthracen-1-yl)methyl]azanium;chloride |
InChI |
InChI=1S/C20H23NO.ClH/c1-4-21(5-2)14-19-18-13-16-9-7-6-8-15(16)12-17(18)10-11-20(19)22-3;/h6-13H,4-5,14H2,1-3H3;1H |
Clé InChI |
MIRZOBOSGDZMCI-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC1=C(C=CC2=CC3=CC=CC=C3C=C21)OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



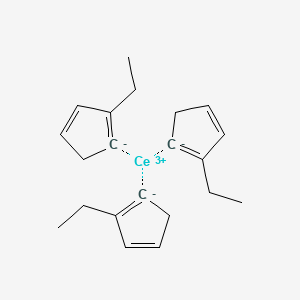

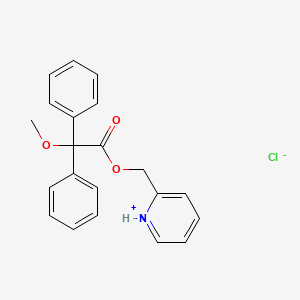


![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride](/img/structure/B13759305.png)
